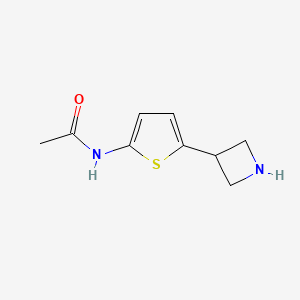

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide

説明

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted at the 5-position with an azetidine (4-membered nitrogen-containing ring) and an acetamide group at the 2-position.

特性

分子式 |

C9H12N2OS |

|---|---|

分子量 |

196.27 g/mol |

IUPAC名 |

N-[5-(azetidin-3-yl)thiophen-2-yl]acetamide |

InChI |

InChI=1S/C9H12N2OS/c1-6(12)11-9-3-2-8(13-9)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12) |

InChIキー |

AVSMOHYDIFNXGM-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=C(S1)C2CNC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide typically involves the reaction of 2-thiophenyl acetic acid with azetidine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

化学反応の分析

Types of Reactions

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Azetidine amines.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with unique electronic properties .

作用機序

The mechanism of action of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways, which can result in anti-inflammatory or anticancer effects .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide, highlighting substituent variations and their implications:

Key Observations:

- Azetidine vs. Larger Heterocycles : The azetidine group in the target compound is smaller and more conformationally restricted than triazole or thiadiazole rings in analogs (e.g., compounds in ). This may improve binding specificity to compact enzyme pockets.

- Electronic Effects : The electron-rich azetidine (basic nitrogen) contrasts with electron-withdrawing groups like -CN () or sulfonyl (), which could alter reactivity and target interactions.

- Bioactivity Trends: Sulfonyl-substituted acetamides (e.g., ) show notable antibacterial activity, while triazole/thiadiazole derivatives () are linked to antiviral or antitumor effects. The azetidine-thiophene combination may synergize these properties.

Computational and Structural Insights

- Docking Studies : Triazole-based N-(2-chloro-4-sulfamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-acetamide () binds to HIV-1 RT allosteric sites, suggesting that the azetidine-thiophene scaffold could be optimized for similar viral targets.

- Crystallography: The monoclinic crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () highlights planar amide and aromatic stacking interactions, which the azetidine’s puckered ring might disrupt, altering packing and bioavailability.

生物活性

N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide features a thiophene ring substituted with an azetidine moiety. Its structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have reported that derivatives of thiophene compounds exhibit anticancer properties. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating their effectiveness in inhibiting cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16f | HepG2 | 6.19 |

| 16e | MCF-7 | 5.10 |

| 21a | A549 | 0.72 |

The mechanism by which N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide exerts its biological effects is still under investigation. However, studies suggest that compounds with similar structures may induce apoptosis through the caspase pathway and affect the cell cycle, leading to inhibited proliferation in cancer cells .

Study on NLRP3 Inflammasome Inhibition

One notable study investigated the role of azetidine derivatives in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses associated with various diseases. The research found that modifications to the compound structure could enhance its potency against the NLRP3 inflammasome, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Potency Against NLRP3 Inflammasome

| Compound | Potency (IC50, µM) | Cytotoxicity (%) |

|---|---|---|

| Compound 1 | 10 | 19 |

| Compound 2 | 8 | 11 |

| Compound 3 | 15 | Not significant |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide. Preliminary findings indicate favorable ADME profiles, which are critical for its development as a therapeutic agent .

Toxicity assessments reveal that most tested compounds exhibit low cytotoxicity at concentrations significantly higher than their effective doses, suggesting a favorable safety profile for potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(5-(Azetidin-3-yl)thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-aminothiophene derivatives and azetidine precursors. Use nucleophilic substitution or coupling reactions to introduce the azetidinyl group.

- Step 2 : Acetylate the amine group using chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like toluene or DMF .

- Optimization : Adjust solvent polarity (e.g., toluene/water mixtures for azide substitutions ), temperature (reflux at 110°C), and stoichiometric ratios (1:1.5 molar ratio of amine to acetylating agent). Monitor progress via TLC (hexane:ethyl acetate = 9:1) .

- Yield Improvement : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification, achieving yields >85% .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify acetamide protons (δ 2.1 ppm for CH₃CO) and thiophene/azetidine protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 141.191) .

- Crystallography :

- Use SHELX software for X-ray diffraction data refinement. Collect high-resolution (<1.0 Å) data to resolve azetidine ring puckering and acetamide planarity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodology :

- Functional Selection : B3LYP hybrid functional with 6-31G(d,p) basis set to balance accuracy and computational cost. Include exact exchange terms (e.g., 20% Hartree-Fock exchange) to improve thermochemical predictions (average error <2.4 kcal/mol) .

- Properties Analyzed :

- HOMO-LUMO gaps to assess charge-transfer potential.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Validation : Compare DFT-predicted IR spectra with experimental data to resolve discrepancies (e.g., bond vibration frequencies within ±10 cm⁻¹) .

Q. What experimental strategies elucidate biological activity and mechanism of action?

- In Vitro Assays :

- Enzyme Inhibition : Screen against lipoxygenase or cyclooxygenase using UV-Vis kinetics (λ = 317 nm for product formation) .

- Computational Docking :

- Use AutoDock Vina to model binding interactions. Prioritize azetidine-thiophene motifs for hydrogen bonding with active-site residues .

- Kinetic Studies :

- Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varied substrate concentrations .

Q. How can contradictions between computational and experimental data be resolved?

- Case Study : If DFT predicts a lower activation energy than observed experimentally:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。